molecular formula C15H13N3O3 B3566289 N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide

N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide

Cat. No.: B3566289
M. Wt: 283.28 g/mol
InChI Key: VNURCKZDOIMSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of NEDD8-activating enzyme (NAE), which is an essential component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in the activation of the tumor suppressor p53 and induction of apoptosis in cancer cells.

Mechanism of Action

MLN4924 inhibits N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is a crucial step in the ubiquitination process, which targets proteins for degradation by the proteasome. Inhibition of this compound by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in the activation of the tumor suppressor p53 and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, MLN4924 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. MLN4924 has also been shown to enhance the immune response against cancer by increasing the expression of major histocompatibility complex class I molecules on the surface of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of MLN4924 is its specificity for N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide, which minimizes off-target effects and reduces toxicity. MLN4924 has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, MLN4924 has been shown to induce DNA damage in normal cells, which may limit its therapeutic window. In addition, MLN4924 has been shown to induce the accumulation of misfolded proteins, which may lead to proteotoxic stress and cell death.

Future Directions

For research include the development of combination therapies that target multiple pathways involved in cancer progression, the identification of biomarkers that predict response to MLN4924, and the optimization of dosing regimens to maximize efficacy and minimize toxicity.

Scientific Research Applications

MLN4924 has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. Several studies have demonstrated that MLN4924 exhibits potent antitumor activity against a variety of cancer types, including leukemia, lymphoma, breast cancer, prostate cancer, and pancreatic cancer. In addition, MLN4924 has been shown to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and gemcitabine, in preclinical models.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-3-5-11(6-4-9)13-8-12(17-21-13)15(19)16-14-7-10(2)20-18-14/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNURCKZDOIMSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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